Benalaxyl

Catalog No.
S520731
CAS No.
71626-11-4
M.F
C20H23NO3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benalaxyl

CAS Number

71626-11-4

Product Name

Benalaxyl

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3

InChI Key

CJPQIRJHIZUAQP-INIZCTEOSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

benalaxyl, benalaxyl, (D)-isomer, benalaxyl, (L)-isomer, methyl N-phenylacetyl-N-2,6-xylylalaninate

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2

Description

The exact mass of the compound Benalaxyl is 325.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Benalaxyl is a chemical compound primarily used as a fungicide, classified under the phenylamide group. Its chemical formula is C20H23NO3, and it exhibits protective, curative, and eradicative properties against diseases caused by Oomycetes, including downy mildew and late blight in various crops. The compound works by inhibiting nucleic acid synthesis in fungi, specifically targeting RNA polymerase, which is crucial for fungal growth and reproduction .

Benalaxyl is characterized by its relatively low toxicity to mammals and its effectiveness at low concentrations, making it a preferred choice in agricultural practices. Its physical properties include being a white crystalline solid that is soluble in organic solvents but has limited solubility in water .

Mode of Action Studies:

Understanding how fungicides work at the cellular level is crucial for developing new disease control strategies. Researchers utilize Benalaxyl to study its specific mode of action against fungal pathogens. Benalaxyl disrupts RNA synthesis in oomycete fungi, a class of fungus-like organisms that cause significant agricultural diseases. By studying the effects of Benalaxyl on fungal growth and RNA production, scientists gain valuable insights into the essential processes for oomycete survival [].

Development of Resistance:

The widespread use of fungicides can lead to the development of resistance in fungal populations. Scientists employ Benalaxyl to investigate how fungi develop resistance mechanisms. By exposing fungal cultures to Benalaxyl and selecting resistant strains, researchers can identify the genetic mutations that confer resistance. This information is vital for developing new fungicides that are less prone to resistance development [].

Environmental Fate Studies:

The environmental impact of fungicides is a growing concern. Benalaxyl serves as a model compound in studies that track the fate of fungicides in the environment. Researchers use radiolabeled Benalaxyl to trace its movement in soil and water, assess its degradation rate, and determine its potential impact on non-target organisms [].

Development of Novel Delivery Systems:

Enhancing the efficacy and reducing the environmental impact of fungicides are ongoing research goals. Scientists explore the use of Benalaxyl in the development of novel delivery systems. These systems aim to deliver the fungicide directly to the target pathogen, minimizing its exposure to the environment and increasing its effectiveness [].

Reference Standard in Analytical Methods:

Due to its well-defined chemical structure and fungicidal properties, Benalaxyl serves as a reference standard in analytical methods for fungicide detection. Researchers use Benalaxyl to calibrate instruments and validate analytical procedures for quantifying fungicide residues in food, water, and soil samples [].

, particularly oxidation and conjugation processes. In biological systems, it is metabolized into several hydroxymethyl derivatives (G8 and G14), which are further oxidized to carboxy derivatives (G7A and G7B). These metabolites can conjugate with glucose, forming glucosides that are then excreted from the organism . The metabolic pathway involves initial hydroxylation followed by oxidation and conjugation, indicating a complex interaction with biological systems.

The biological activity of benalaxyl is primarily linked to its fungicidal properties. It acts by inhibiting the synthesis of ribonucleic acid within fungal cells, effectively stalling their growth and reproduction. Studies have shown that benalaxyl exhibits both protective and curative effects against fungal pathogens, making it effective in managing crop diseases . Additionally, its enantiomers may have different metabolic pathways and biological activities, influencing its efficacy as a fungicide .

Benalaxyl can be synthesized through various chemical methods. The synthesis typically involves the reaction of specific aniline derivatives with cyclic ketones or other reagents under controlled conditions to form the desired phenylamide structure. The process can vary depending on the desired purity and yield of the final product. Various synthetic routes have been explored to optimize production efficiency while minimizing environmental impact .

Benalaxyl is widely used in agriculture as a fungicide to protect crops from Oomycete infections. It has been applied to various plants, including grapes, potatoes, and tomatoes. Its ability to provide both preventive and curative treatment makes it valuable in integrated pest management strategies. Additionally, research has explored its potential use in other sectors, such as horticulture and turf management .

Studies examining the interactions of benalaxyl with various biological systems have highlighted its metabolic pathways in animals and plants. Research indicates that benalaxyl is rapidly absorbed but poorly bioavailable; less than 10% of the administered dose is excreted via urine, with the majority found in feces . The compound's metabolism varies across species, with different rates of absorption and excretion noted in studies involving rats and laying hens .

Benalaxyl shares similarities with other phenylamide fungicides but possesses unique characteristics that differentiate it from its counterparts. Here are some similar compounds:

CompoundChemical FormulaUnique Features
MetalaxylC15H15N3O4More effective against certain fungi; broader spectrum of activity.
FuralaxylC16H18N2O4Exhibits higher toxicity levels; different metabolic pathways.
CymoxanilC14H15N3O3Effective against downy mildew; different structural properties.

Benalaxyl's unique mechanism of action targeting RNA polymerase distinguishes it from these compounds, providing specific advantages in controlling certain fungal pathogens while maintaining lower toxicity profiles for non-target organisms .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

325.1678

LogP

3.4 (LogP)

Appearance

Solid powder

Melting Point

79.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06UBT0512C

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.00e-05 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

71626-11-4

Wikipedia

(+)-benalaxyl
Benalaxyl

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Modify: 2023-08-15
1: Wang X, Wang D, Zhou Z, Zhu W. Subacute oral toxicity assessment of benalaxyl in mice based on metabolomics methods. Chemosphere. 2018 Jan;191:373-380. doi: 10.1016/j.chemosphere.2017.10.085. Epub 2017 Oct 15. PubMed PMID: 29054078.
2: Jing X, Yao G, Liu D, Liang Y, Luo M, Zhou Z, Wang P. Effects of wastewater irrigation and sewage sludge application on soil residues of chiral fungicide benalaxyl. Environ Pollut. 2017 May;224:1-6. doi: 10.1016/j.envpol.2017.03.004. Epub 2017 Mar 10. PubMed PMID: 28288350.
3: Wang X, Zhu W, Qiu J, Wang D, Zhou Z. Enantioselective metabolism and enantiomerization of benalaxyl in mice. Chemosphere. 2017 Feb;169:308-315. doi: 10.1016/j.chemosphere.2016.11.091. Epub 2016 Nov 22. PubMed PMID: 27886532.
4: Lu Y, Shao Y, Dai S, Diao J, Chen X. Stereoselective Behavior of the Fungicide Benalaxyl During Grape Growth and the Wine-Making Process. Chirality. 2016 May;28(5):394-8. doi: 10.1002/chir.22589. Epub 2016 Mar 2. PubMed PMID: 26934695.
5: Wang X, Wang D, Wang Y, Zhang P, Zhou Z, Zhu W. A combined non-targeted and targeted metabolomics approach to study the stereoselective metabolism of benalaxyl enantiomers in mouse hepatic microsomes. Environ Pollut. 2016 May;212:358-365. doi: 10.1016/j.envpol.2016.01.081. Epub 2016 Feb 10. PubMed PMID: 26874317.
6: Liu M, Liu D, Xu Y, Jing X, Zhou Z, Wang P. Fate and stereoselective behavior of benalaxyl in a water-sediment microcosm. J Agric Food Chem. 2015 Jun 3;63(21):5205-11. doi: 10.1021/acs.jafc.5b01448. Epub 2015 May 26. PubMed PMID: 26009811.
7: Qin F, Gao YX, Guo BY, Xu P, Li JZ, Wang HL. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils. J Environ Sci Health B. 2014;49(10):738-46. doi: 10.1080/03601234.2014.929482. PubMed PMID: 25065825.
8: Wang Y, Guo B, Gao Y, Xu P, Zhang Y, Li J, Wang H. Stereoselective degradation and toxic effects of benalaxyl on blood and liver of the Chinese lizard Eremias argus. Pestic Biochem Physiol. 2014 Jan;108:34-41. doi: 10.1016/j.pestbp.2013.11.004. Epub 2013 Dec 4. PubMed PMID: 24485313.
9: Gao Y, Chen J, Wang H, Liu C, Lv X, Li J, Guo B. Enantiomerization and enantioselective bioaccumulation of benalaxyl in Tenebrio molitor larvae from wheat bran. J Agric Food Chem. 2013 Sep 25;61(38):9045-51. doi: 10.1021/jf4020125. Epub 2013 Sep 13. PubMed PMID: 24000806.
10: Nallani GC, ElNaggar SF, Shen L, Chandrasekaran A. In vitro metabolism of [(14)C]-benalaxyl in hepatocytes of rats, dogs and humans. Regul Toxicol Pharmacol. 2017 Mar;84:26-34. doi: 10.1016/j.yrtph.2016.12.006. Epub 2016 Dec 18. PubMed PMID: 27993653.
11: Gu X, Yao T. The integration of in vivo and in vitro metabolism assays to investigate the stereoselective behaviors of benalaxyl in rainbow trout (Oncorhynchus mykiss). J Environ Sci Health B. 2013;48(8):693-9. doi: 10.1080/03601234.2013.778631. Erratum in: J Environ Sci Health B. 2013;48(12):1121. PubMed PMID: 23638897.
12: Kundu C, Goon A, Bhattacharyya A. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes. Bull Environ Contam Toxicol. 2012 Dec;89(6):1253-7. doi: 10.1007/s00128-012-0847-9. Epub 2012 Oct 2. PubMed PMID: 23052585.
13: Huang L, Lu D, Diao J, Zhou Z. Enantioselective toxic effects and biodegradation of benalaxyl in Scenedesmus obliquus. Chemosphere. 2012 Mar;87(1):7-11. doi: 10.1016/j.chemosphere.2011.11.029. Epub 2011 Dec 9. PubMed PMID: 22169712.
14: Pérez-Fernández V, García MÁ, Marina ML. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities. J Chromatogr A. 2011 Jul 29;1218(30):4877-85. doi: 10.1016/j.chroma.2010.12.116. Epub 2011 Jan 5. PubMed PMID: 21272886.
15: Zhang P, Zhu W, Dang Z, Shen Z, Xu X, Huang L, Zhou Z. Stereoselective metabolism of benalaxyl in liver microsomes from rat and rabbit. Chirality. 2011 Feb;23(2):93-8. doi: 10.1002/chir.20879. PubMed PMID: 20544700.
16: Xu P, Liu D, Diao J, Lu D, Zhou Z. Enantioselective acute toxicity and bioaccumulation of benalaxyl in earthworm (Eisenia fedtia). J Agric Food Chem. 2009 Sep 23;57(18):8545-9. doi: 10.1021/jf902420a. PubMed PMID: 19694444.
17: Gu X, Wang P, Liu D, Lv C, Lu Y, Zhou Z. Stereoselective degradation of benalaxyl in tomato, tobacco, sugar beet, capsicum, and soil. Chirality. 2008 Feb;20(2):125-9. PubMed PMID: 18092301.
18: Wang X, Jia G, Qiu J, Diao J, Zhu W, Lv C, Zhou Z. Stereoselective degradation of fungicide benalaxyl in soils and cucumber plants. Chirality. 2007 May 5;19(4):300-6. PubMed PMID: 17345561.
19: Qiu J, Wang Q, Zhu W, Jia G, Wang X, Zhou Z. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits. Chirality. 2007 Jan;19(1):51-5. PubMed PMID: 17089341.
20: Patakioutas GI, Karras G, Hela D, Albanis TA. Pirimiphos-methyl and benalaxyl losses in surface runoff from plots cultivated with potatoes. Pest Manag Sci. 2002 Dec;58(12):1194-204. PubMed PMID: 12476992.

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